molecular formula C20H24BrNO5 B4074114 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate

1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate

Cat. No. B4074114
M. Wt: 438.3 g/mol
InChI Key: UDHBJDOEANHGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate, also known as BNE, is a chemical compound that has been widely used in scientific research. BNE is a selective ligand for the dopamine D3 receptor and has been found to have potential therapeutic applications for the treatment of drug addiction, depression, and schizophrenia. In

Mechanism of Action

The mechanism of action of 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate involves its binding to the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and motivation. This compound has been found to reduce the release of dopamine in this pathway, which may explain its ability to reduce drug-seeking behavior and have antidepressant and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce the release of dopamine in the mesolimbic pathway of the brain, which may explain its ability to reduce drug-seeking behavior and have antidepressant and antipsychotic effects. This compound has also been found to increase the release of serotonin and norepinephrine, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate has several advantages for lab experiments. It is a highly selective ligand for the dopamine D3 receptor, which makes it useful for studying the role of this receptor in addiction, depression, and schizophrenia. This compound is also relatively easy to synthesize and can be obtained in high yields and purity. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. This compound is also relatively expensive compared to other ligands for the dopamine D3 receptor.

Future Directions

There are several future directions for research on 1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate. One area of research is to further explore its potential therapeutic applications. This compound has shown promise as a treatment for drug addiction, depression, and schizophrenia, but more research is needed to determine its effectiveness in humans. Another area of research is to explore the role of the dopamine D3 receptor in other neurological and psychiatric disorders. This compound may have potential as a treatment for other disorders that involve dysfunction of the reward pathway, such as obesity and gambling addiction. Finally, there is a need for the development of new ligands for the dopamine D3 receptor that have longer half-lives and are less expensive than this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It is a selective ligand for the dopamine D3 receptor and has potential therapeutic applications for the treatment of drug addiction, depression, and schizophrenia. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including further exploration of its therapeutic applications and the development of new ligands for the dopamine D3 receptor.

Scientific Research Applications

1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate has been extensively studied for its potential therapeutic applications. It has been found to be a selective ligand for the dopamine D3 receptor, which is involved in the reward pathway of the brain. This compound has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. This compound has also been found to have antidepressant and antipsychotic effects in animal models, suggesting that it may have potential as a treatment for depression and schizophrenia.

properties

IUPAC Name

1-[2-(1-bromonaphthalen-2-yl)oxyethyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO.C2H2O4/c19-18-16-8-4-3-7-15(16)9-10-17(18)21-14-13-20-11-5-1-2-6-12-20;3-1(4)2(5)6/h3-4,7-10H,1-2,5-6,11-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHBJDOEANHGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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